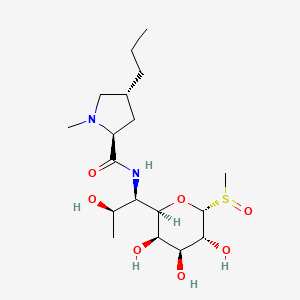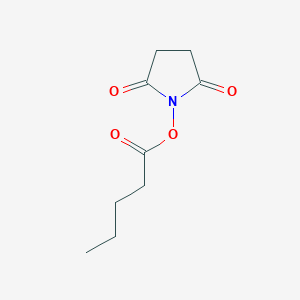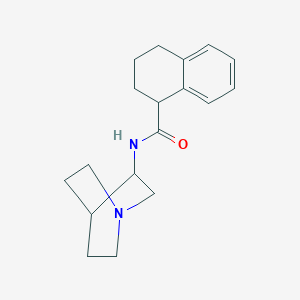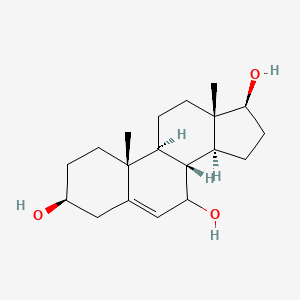
6-Formyl-2,3-dihydroxy-benzoic acid
Vue d'ensemble
Description
6-Formyl-2,3-dihydroxy-benzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as 2,3-dihydroxy-6-formylbenzoic acid or gentisic acid. This compound is found in various plants and is used in the synthesis of several pharmaceuticals due to its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 6-Formyl-2,3-dihydroxy-benzoic acid is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways such as the NF-κB pathway and the Nrf2 pathway. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell types. It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, it induces apoptosis in cancer cells and inhibits tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Formyl-2,3-dihydroxy-benzoic acid in lab experiments is its availability and low cost. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, its stability and shelf life may be affected by exposure to light and air.
Orientations Futures
There are several future directions for the study of 6-Formyl-2,3-dihydroxy-benzoic acid. One direction is to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases such as arthritis, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, it may be useful to investigate its potential as a chemopreventive agent for various types of cancer.
Applications De Recherche Scientifique
6-Formyl-2,3-dihydroxy-benzoic acid has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. Additionally, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
6-formyl-2,3-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZXXNUWCUEKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)


![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)

![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)


![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)

![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)
![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)
